molecular formula C14H13F3N2O2 B1458828 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid ethyl ester CAS No. 1243580-61-1

6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid ethyl ester

Cat. No. B1458828
CAS RN: 1243580-61-1
M. Wt: 298.26 g/mol
InChI Key: IRSOZCKOXINPFB-UHFFFAOYSA-N
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Description

6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid ethyl ester (6,7-DMTFQE) is a synthetic compound, which is a derivative of quinoxaline and belongs to the class of heterocyclic compounds. It is an important compound used in various scientific research applications, such as organic synthesis and drug discovery. 6,7-DMTFQE is a colorless, crystalline solid with a molecular weight of 312.29 g/mol and a melting point of 148-150°C. The structure of 6,7-DMTFQE is shown in Figure 1.

Scientific Research Applications

Synthesis and Characterization

Research in synthetic chemistry often focuses on the development of novel methods for synthesizing compounds with potential biological activity or unique physical properties. For instance, a study described the synthesis of tricyclic nitrogen-containing substances based on the interaction of oxalic acid, acetone, and sodium diethyl ether with subsequent introduction of various amines, leading to compounds with potential biological activity (Zhukova & Entsova, 2019). Although this research does not directly involve 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid ethyl ester, it showcases the type of synthetic pathways that might be explored for similar compounds.

Pharmacokinetic and Pharmacodynamic Studies

Studies on pharmacokinetics and pharmacodynamics provide insights into the behavior of compounds within biological systems. For example, research on β-carboline-3-carboxylic acid esters investigated their convulsant action in rodents and identified pharmacokinetic and pharmacodynamic factors contributing to their activity (Schweri et al., 1983). While this research focuses on a different class of compounds, the methodologies used, such as in vitro degradation studies and efficacy testing in animal models, could be applicable to the study of 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid ethyl ester in a pharmacological context.

Electrochemical and Spectroscopic Analysis

Electrochemical and spectroscopic techniques offer valuable tools for characterizing the structural and electronic properties of organic compounds. A study on carboxyl-substituted quinones and their ethyl esters, including characterization by 1H NMR, 13C NMR, IR spectroscopy, and cyclic voltammetry, provides an example of how these techniques can be applied to understand the properties of organic molecules (Boudalis et al., 2008). Similar approaches could be used to investigate the electronic structure and reactivity of 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid ethyl ester, contributing to a deeper understanding of its potential applications.

properties

IUPAC Name

ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c1-4-21-13(20)11-12(14(15,16)17)19-10-6-8(3)7(2)5-9(10)18-11/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSOZCKOXINPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C(=C2)C)C)N=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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